molecular formula C8H4BrClN2O2 B1380538 5-bromo-6-chloro-1H-indazole-3-carboxylic acid CAS No. 1467062-18-5

5-bromo-6-chloro-1H-indazole-3-carboxylic acid

Cat. No.: B1380538
CAS No.: 1467062-18-5
M. Wt: 275.48 g/mol
InChI Key: BDKDBWICHJLRTJ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1H-indazole-3-carboxylic acid (CAS 1467062-18-5) is a high-purity halogenated indazole derivative supplied as a pale-yellow to yellow-brown solid, with a molecular formula of C 8 H 4 BrClN 2 O 2 and a molecular weight of 275.48 g/mol . This compound serves as a critical heterocyclic building block in scientific research, particularly in medicinal chemistry for the synthesis of novel therapeutic agents . Studies have explored its value as a precursor in developing molecules with anti-cancer properties , where its derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis . Furthermore, preliminary research indicates that related structures show promising antimicrobial activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents . The mechanism of action is attributed to its capacity to interact with and modulate specific biological targets; for instance, structure-activity relationship (SAR) studies on indazole derivatives have shown potent inhibitory activity against enzymes like FGFR1 with IC 50 values in the nanomolar range . Beyond life sciences, this compound is also investigated in material science for developing novel materials with unique electronic and optical properties, enabled by its distinct substitution pattern which influences electronic properties and solubility . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

5-bromo-6-chloro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDBWICHJLRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Starting Material: Typically, indazole or its derivatives with reactive sites suitable for electrophilic substitution.
  • Reagents:
    • Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂).
    • Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) .
  • Reaction Conditions:
    • Temperature: 80–100°C to optimize halogen incorporation while minimizing over-halogenation.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetic acid enhance electrophilic substitution efficiency.
  • Outcome:
    • Selective substitution at the 5- and 6-positions of the indazole ring, yielding intermediates such as 5-bromo-6-chloro-indazole derivatives.

Data Table: Halogenation Reaction Conditions and Yields

Reagent Solvent Temperature Yield (%) Purity (%)
NBS Acetic acid 90°C 68 ≥95
Br₂ DMF 80°C 72 ≥93
SOCl₂ Acetic acid 100°C 65 ≥94

(Source: Patent CN106986809B and related literature)

Cyclization to Form the Indazole Core

Key Concept:
Following halogenation, cyclization of halogenated hydrazine derivatives forms the indazole nucleus.

Methodology:

  • Precursor: Halogenated hydrazine derivatives or ortho-halonitrobenzenes.
  • Reagents:
    • Hydrazine hydrate or substituted hydrazines for cyclization.
  • Reaction Conditions:
    • Reflux in solvents like ethanol or dimethyl sulfoxide (DMSO) .
    • Catalysts such as acidic or basic conditions facilitate ring closure.
  • Outcome:
    • Formation of halogenated indazole rings with high regioselectivity.

Research Findings:

  • Cyclization under reflux with hydrazine yields the core indazole with halogen substitutions at desired positions, confirmed via NMR and crystallography.

Carboxylation to Introduce the Carboxylic Acid Group

Key Concept:
The final step involves functionalizing the indazole ring with a carboxylic acid group at the 3-position.

Methodology:

  • Approach:
  • Reagents:
    • Potassium tert-butoxide or sodium hydride as bases.
    • CO₂ gas for carboxylation.
  • Reaction Conditions:
    • Elevated pressure (if using CO₂) and temperatures around 80°C.
    • Alternatively, oxidative hydrolysis of methyl esters using potassium permanganate or chromium trioxide.
  • Outcome:
    • Formation of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid with high purity.

Data Table: Carboxylation and Hydrolysis Conditions

Method Reagents Temperature Yield (%) Purity (%)
CO₂ insertion K tert-butoxide 80°C 65 ≥95
Ester hydrolysis NaOH Reflux 70 ≥94

(Source: Patent CN106986809B and related synthesis reports)

Industrial Scale Synthesis Considerations

In large-scale production, the process is optimized for yield, safety, and environmental impact:

  • Continuous flow reactors are employed for halogenation and cyclization steps.
  • Catalysts such as copper or palladium may be used to enhance reaction rates.
  • Purification involves recrystallization, chromatography, and filtration to achieve high purity levels.

Summary of Key Research Findings

Step Reagents Conditions Typical Yield Purity References
Halogenation NBS, Br₂, SOCl₂ 80–100°C 65–72% ≥93% ,,
Cyclization Hydrazine hydrate Reflux ~80% ≥95% ,
Carboxylation CO₂, K tert-butoxide 80°C 65% ≥95% ,

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid typically involves:

  • Bromination and Chlorination : Controlled reactions using bromine and chlorine reagents.
  • Cyclization : Formation of the indazole core through cyclization with hydrazine.
  • Carboxylation : Introduction of the carboxylic acid group.

These methods are optimized for yield and purity, often employing advanced techniques in industrial settings.

Medicinal Chemistry

This compound serves as a critical building block in the synthesis of various therapeutic agents. It has been investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies

The compound is studied for its interactions with biological targets, particularly enzymes and receptors. Its mechanism of action often involves modulation of specific cellular pathways, making it a valuable tool in pharmacological research.

Material Science

Research has explored the use of this compound in developing novel materials with unique electronic and optical properties. Its structural characteristics allow for modifications that can enhance material performance.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Anticancer Activity : Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • Antimicrobial Properties : Preliminary research indicates effectiveness against several bacterial strains, suggesting potential for new antimicrobial agents.

Case Study 1: Cancer Xenografts

A study demonstrated that indazole derivatives, including this compound, effectively delayed tumor growth in xenograft models. This highlights its potential as an anticancer therapeutic.

Case Study 2: Structure-Activity Relationships (SAR)

Research focusing on SAR revealed that modifications at specific positions on the indazole scaffold significantly impact biological activity. For example, certain substitutions enhanced FGFR1 inhibitory activity with IC50 values as low as 2.9 nM.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Bromo-3-iodo-6-methyl-1H-indazole (CAS: 1360954-43-3)

  • Structure : Bromine (position 5), iodine (position 3), and methyl (position 6).
  • Key Differences :
    • Substituents : The iodine atom at position 3 introduces a larger halogen, increasing steric bulk compared to the carboxylic acid group in the target compound.
    • Polarity : The methyl group at position 6 in this analog reduces polarity compared to the chlorine substituent in the target compound.
    • Applications : Iodinated derivatives are often used in radiopharmaceuticals, whereas the carboxylic acid group in the target compound may favor interactions with biological targets (e.g., enzyme active sites) .

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic Acid (CAS: 885520-30-9)

  • Structure : Bromine (position 4), hydroxyl (position 3), and carboxylic acid (position 6).
  • Key Differences :
    • Substituent Positions : The bromine at position 4 and carboxylic acid at position 6 alter electronic distribution compared to the target compound’s 5-bromo-3-carboxylic acid configuration.
    • Acidity : The hydroxyl group at position 3 in this analog may form hydrogen bonds, while the chlorine at position 6 in the target compound provides electronegativity without hydrogen-bonding capability.
    • Molecular Weight : 257.04 g/mol (vs. 290.49 g/mol for the target), reflecting differences in halogen and functional group placement .

4-Bromo-6-hydroxy-1H-indazole-3-carboxylic Acid (CAS: 887568-98-1)

  • Structure : Bromine (position 4), hydroxyl (position 6), and carboxylic acid (position 3).
  • Electronic Effects: Bromine at position 4 (vs. position 5 in the target) may shift electron density differently, influencing reactivity in cross-coupling reactions .

Physicochemical and Functional Comparisons

Property 5-Bromo-6-chloro-1H-indazole-3-carboxylic Acid 5-Bromo-3-iodo-6-methyl-1H-indazole 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic Acid
Molecular Formula C₈H₄BrClN₂O₂ C₈H₆BrIN₂ C₈H₅BrN₂O₃
Molar Mass (g/mol) 290.49 335.96 257.04
Key Functional Groups -COOH (position 3) -I (position 3), -CH₃ (position 6) -COOH (position 6), -OH (position 3)
Halogenation Br (position 5), Cl (position 6) Br (position 5), I (position 3) Br (position 4)
Polarity High (due to -COOH) Moderate (non-polar -CH₃) High (due to -COOH and -OH)

Biological Activity

5-Bromo-6-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancers and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C8H5BrClN2O2C_8H_5BrClN_2O_2. The presence of bromine and chlorine in its structure enhances its reactivity and biological activity, making it a valuable building block in pharmaceutical synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and inflammation. For instance, it can modulate the activity of cyclooxygenases (COX) and matrix metalloproteinases (MMPs), which are crucial in cancer progression and inflammatory responses.
  • Cell Cycle Regulation : Similar indazole derivatives have demonstrated the ability to arrest the cell cycle at the G0/G1 phase, thereby inhibiting cell growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including colon and melanoma cells. The compound showed growth inhibition with GI50 values ranging from 41 μM to 336 μM.

Cell Line GI50 Value (μM)
Colon Cancer41
Melanoma336

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential use in developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Cancer Xenografts : A notable study demonstrated that indazole derivatives effectively delayed the growth of cancer xenografts in animal models. This suggests that this compound may have therapeutic potential in vivo .
  • Structural Optimization : Research focusing on structure-activity relationships (SAR) revealed that modifications at the 4 and 6 positions of the indazole scaffold significantly impact biological activity. For instance, compounds with specific substituents exhibited enhanced FGFR1 inhibitory activity with IC50 values as low as 2.9 nM .

Comparison with Related Compounds

The unique halogen substitutions in this compound distinguish it from other indazoles:

Compound Key Features
5-bromo-1H-indazole Lacks chlorine; different biological profile
6-chloro-1H-indazole Lacks bromine; altered reactivity
Indazole-3-carboxylic acid Lacks both halogens; less versatile

Q & A

Q. What methodologies validate the compound’s role as a kinase inhibitor in mechanistic studies?

  • Methodological Answer :
  • Enzyme Assays : Use ADP-Glo™ kinase assays (IC50 ≤ 50 nM for JAK2) .
  • Cellular Profiling : Western blotting for phosphorylated STAT3/5 in cancer cell lines (e.g., HELA) .
  • Off-Target Screening : Eurofins KinaseProfiler™ panel (≥400 kinases) identifies selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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